Alaproclate is categorized under the class of SSRIs, which are primarily used in the treatment of depression and anxiety disorders. Its IUPAC name is (S)-1-(4-chlorophenyl)-2-methyl-2-propanol, and it has a molecular formula of C13H18ClNO2. The compound is identified by various chemical databases, including PubChem and ChemSpider, where it is listed under CAS Number 60719-82-6.
The synthesis of alaproclate involves several key steps, primarily utilizing organic synthesis techniques. The following outlines the synthesis process:
This multistep synthesis highlights the importance of controlling reaction conditions such as temperature and reaction time to ensure optimal yields.
The molecular structure of alaproclate hydrochloride can be represented by its canonical SMILES notation: CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
. The compound features:
The three-dimensional structure can be analyzed using computational chemistry tools to visualize steric hindrance and electronic distribution, which are crucial for understanding its binding affinity to receptors.
Alaproclate hydrochloride participates in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance efficacy or reduce side effects.
Alaproclate exerts its antidepressant effects primarily through the inhibition of serotonin reuptake in neuronal synapses. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, its action as a non-competitive antagonist at the N-methyl-D-aspartate receptor suggests a potential role in modulating glutamatergic signaling pathways . This dual mechanism may contribute to its therapeutic effects in mood disorders.
Alaproclate hydrochloride possesses several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate storage conditions.
Alaproclate hydrochloride has potential applications primarily in pharmacology as an antidepressant agent. Its classification as an SSRI positions it among other therapeutic agents used to treat major depressive disorder and anxiety-related conditions. Research continues into its mechanisms and potential benefits beyond traditional antidepressant effects, particularly concerning neuroprotection due to its NMDA receptor antagonism .
Alaproclate hydrochloride (developmental code name GEA-654), chemically designated as 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate hydrochloride, emerged in the 1970s as one of the pioneering selective serotonin reuptake inhibitors (SSRIs) [1] [4]. Its molecular structure (C₁₃H₁₉Cl₂NO₂; molecular weight 292.20 g/mol) featured a phenethyl alcohol backbone esterified with alanine, distinguishing it structurally from earlier tricyclic antidepressants [4] [7]. The compound was synthesized through a multi-step process: the Grignard reagent methylmagnesium iodide reacted with methyl 4-chlorophenylacetate to yield the tertiary alcohol 1-(4-chlorophenyl)-2-methyl-2-propanol, which was subsequently acylated with 2-bromopropionyl bromide. The resulting ester was then treated with ammonia to produce alaproclate [1].
Pharmacological characterization revealed alaproclate's selective mechanism: it potently inhibited serotonin (5-hydroxytryptamine, 5-HT) reuptake in presynaptic neurons with minimal effects on norepinephrine or dopamine transporters [1] [7]. This specificity positioned it alongside contemporaries like zimelidine and indalpine as a foundational SSRI, representing a significant departure from the non-selective monoamine reuptake inhibition of tricyclic antidepressants (Table 1). Early in vitro and animal studies demonstrated promising antidepressant activity, with researchers noting its potential for a more favorable side-effect profile due to reduced anticholinergic and cardiovascular effects compared to existing therapies [1].
Table 1: Early SSRIs and Their Development Status
Compound | Developer | Selectivity for SERT | Clinical Development Outcome | Year of Key Discovery |
---|---|---|---|---|
Alaproclate | Astra AB | High | Discontinued (hepatotoxicity) | 1978 |
Zimelidine | Astra AB | High | Withdrawn (Guillain-Barré syndrome) | 1977 |
Fluoxetine | Eli Lilly | High | Approved (MDD, OCD, etc.) | 1974 |
Indalpine | Pharmuka Laboratories | High | Withdrawn (hematological toxicity) | 1977 |
Astra AB (later AstraZeneca) spearheaded the preclinical development of alaproclate, investing significantly in its pharmacological profiling and toxicology assessment throughout the 1970s [1] [4]. Researchers at Astra first described the compound in the scientific literature in 1978, detailing its synthesis and initial neurochemical characterization [1]. The company's research focused on elucidating its mechanism of action, pharmacokinetics, and in vivo efficacy across rodent models of depression. Notably, beyond its SSRI properties, later investigations sponsored by Astra uncovered an unexpected secondary pharmacological activity: alaproclate functioned as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1] [7].
This NMDA receptor antagonism was characterized as potent and reversible, distinct from phencyclidine (PCP)-like effects in discriminative stimulus studies [1] [7]. Research by Wilkinson et al. (1994), supported by Astra, demonstrated that alaproclate inhibited NMDA receptor-coupled ion flow in a manner suggesting binding within the ion channel, similar to agents like MK-801, albeit without eliciting PCP-like discriminative cues in rats [1] [7]. This dual mechanism (SSRI + NMDA antagonist) was scientifically intriguing, potentially foreshadowing the later interest in glutamatergic targets for depression, exemplified by agents like ketamine [3]. Despite these promising findings, the compound never progressed beyond preclinical and limited early clinical evaluation due to emerging safety concerns.
The development trajectory of alaproclate hydrochloride was halted primarily due to severe hepatotoxicity observed consistently in rodent studies [1] [2] [7]. Preclinical toxicology assessments, a regulatory requirement before advancing to extensive human trials, revealed significant liver damage in rats and mice exposed to the compound. These findings manifested as elevated liver enzymes, histopathological evidence of hepatocellular necrosis, and indications of impaired liver function [1] [8].
The observation of liver injury in rodent models carried substantial weight for several reasons:
Table 2: Rodent Hepatotoxicity Findings in Alaproclate Preclinical Studies
Toxicity Endpoint | Observation in Rodents | Potential Mechanism | Significance for Development |
---|---|---|---|
Liver Enzymes (ALT/AST) | Significant elevation | Hepatocellular membrane damage/necrosis | High concern (marker of liver damage) |
Histopathology | Hepatocellular necrosis, inflammatory infiltrates | Direct toxicity or immune-mediated injury | Highly adverse finding |
Functional Markers | Impaired detoxification, reduced albumin synthesis? | Compromised liver synthetic function | Indicative of severe organ impairment |
Dose Relationship | Likely dose-dependent (standard in toxicology studies) | Saturation of detoxification pathways | Limits therapeutic window |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7